tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated hexane chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated hexane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the brominated carbon to a hydrogenated form.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
- Substituted hexane derivatives
- Alcohols or ketones from oxidation
- Hydrogenated hexane derivatives from reduction
- Free amines from deprotection
Scientific Research Applications
Chemistry: tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs and enzyme inhibitors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
- tert-Butyl N-[(3R)-1-chloro-5-methylhexan-3-yl]carbamate
- tert-Butyl N-[(3R)-1-iodo-5-methylhexan-3-yl]carbamate
- tert-Butyl N-[(3R)-1-fluoro-5-methylhexan-3-yl]carbamate
Comparison: tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl carbamate group provides stability and protection to the amine functionality, which is advantageous in various chemical transformations.
Properties
CAS No. |
2624109-36-8 |
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Molecular Formula |
C12H24BrNO2 |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
HMZNTBNNUXWKAV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CCBr)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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